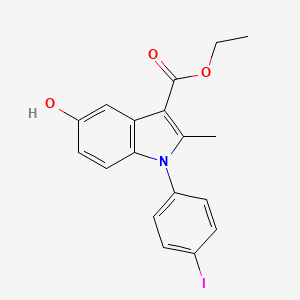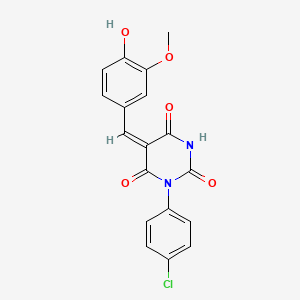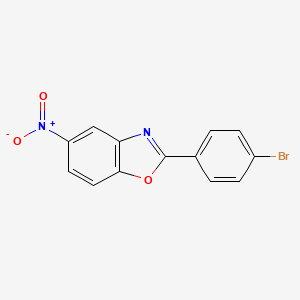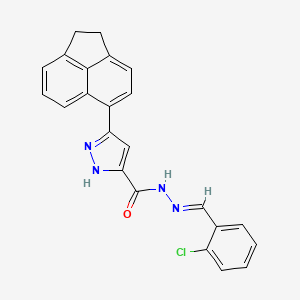
ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヒドロキシ-1-(4-ヨードフェニル)-2-メチル-1H-インドール-3-カルボン酸エチルは、インドールファミリーに属する合成有機化合物です。インドール誘導体は、多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
5-ヒドロキシ-1-(4-ヨードフェニル)-2-メチル-1H-インドール-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、フェニル環のヨウ素化から始まり、続いて環化反応によってインドールコアを形成します。最後の段階は、エステル化によってエチルカルボン酸基を導入し、ヒドロキシル化によってヒドロキシ基を付加します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、最適化された反応条件を含む場合があります。これには、特定の触媒、制御された温度、および反応を効率的に促進する溶媒の使用が含まれます。このプロセスは大規模生産のためにスケーラブルで費用対効果が高いように設計されています。
化学反応の分析
反応の種類
5-ヒドロキシ-1-(4-ヨードフェニル)-2-メチル-1H-インドール-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、カルボニル基に酸化される可能性があります。
還元: カルボニル基は、ヒドロキシ基に還元される可能性があります。
置換: ヨウ素原子は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性条件で使用します。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用します。
置換: 適切な条件下で、アジ化ナトリウム (NaN3) やシアン化カリウム (KCN) などの試薬を使用します。
生成される主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: アジド、ニトリル、または他の置換誘導体の形成。
科学的研究の応用
5-ヒドロキシ-1-(4-ヨードフェニル)-2-メチル-1H-インドール-3-カルボン酸エチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果や創薬のリード化合物として調査されています。
工業: 染料、顔料、その他の工業用化学品の合成に使用されます。
作用機序
5-ヒドロキシ-1-(4-ヨードフェニル)-2-メチル-1H-インドール-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節することがあります。関与する経路には、酵素活性の阻害、シグナル伝達経路の変更、またはDNA/RNAとの相互作用が含まれる場合があります。
類似化合物との比較
類似化合物
- 5-ヒドロキシ-1-(4-ブロモフェニル)-2-メチル-1H-インドール-3-カルボン酸エチル
- 5-ヒドロキシ-1-(4-クロロフェニル)-2-メチル-1H-インドール-3-カルボン酸エチル
- 5-ヒドロキシ-1-(4-フルオロフェニル)-2-メチル-1H-インドール-3-カルボン酸エチル
独自性
5-ヒドロキシ-1-(4-ヨードフェニル)-2-メチル-1H-インドール-3-カルボン酸エチルは、ヨウ素原子の存在によりユニークです。ヨウ素原子は、その反応性と生物活性を大きく影響を与える可能性があります。ヨウ素原子はハロゲン結合に関与し、化合物の生物学的標的との相互作用を強化する可能性があります。これは、さらなる研究開発のための貴重な化合物になります。
特性
分子式 |
C18H16INO3 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
ethyl 5-hydroxy-1-(4-iodophenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H16INO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
InChIキー |
XICGGQLQBXELAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)
![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)


![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
